molecular formula C11H6ClF4N3 B3145491 (2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine CAS No. 575473-53-9

(2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine

Cat. No. B3145491
CAS RN: 575473-53-9
M. Wt: 291.63 g/mol
InChI Key: BZHSRBACKGCGKA-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Chloro-5-fluoropyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as components of DNA and RNA .


Synthesis Analysis

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of various compounds. For instance, it can react with various amines in the presence of K2CO3 to form 5-fluoro-2-amino pyrimidines .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoropyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a chlorine atom and a fluorine atom attached to it .


Chemical Reactions Analysis

As a derivative of 2-Chloro-5-fluoropyrimidine, this compound could potentially undergo similar reactions. For example, it could participate in C-N bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For 2-Chloro-5-fluoropyrimidine, it has a refractive index of 1.503 and a density of 1.439 g/mL at 20 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Synthesis of 5-Fluoro-2-Amino Pyrimidines:

(2-Chloro-5-fluoropyrimidine): serves as a valuable starting material for the preparation of 5-fluoro-2-amino pyrimidines . These compounds are synthesized by reacting the chlorofluoropyrimidine with various amines in the presence of potassium carbonate (K₂CO₃), forming C-N bonds . These derivatives find applications in drug discovery and medicinal chemistry.

Intermediate for Benzamide Scaffolds: An intermediate compound derived from 2-Chloro-5-fluoropyrimidine is 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid . Researchers use this intermediate in the synthesis of benzamide scaffolds, which act as potent antagonists against P2X7 receptors . These receptors play a role in inflammation and immune responses, making them relevant targets for drug development.

Cancer Research

JAK2 Kinase Inhibitors:

5-fluoro-2-cyano pyrimidine: , another key intermediate derived from 2-Chloro-5-fluoropyrimidine , is crucial for synthesizing inhibitors. For instance, it contributes to the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine . This compound acts as a potent inhibitor of the JAK2 kinase , which plays a role in cancer cell proliferation and survival .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For 2-Chloro-5-fluoropyrimidine, it has been classified as Acute Tox. 4 Oral - Skin Corr. 1B, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

2-chloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF4N3/c12-10-17-5-8(13)9(19-10)18-7-3-1-6(2-4-7)11(14,15)16/h1-5H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHSRBACKGCGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine

Synthesis routes and methods

Procedure details

In like manner to the preparation of 2-chloro-5-fluoro-N4-[3-(1H-tetrazol-5-yl)phenyl]-4-pyrimidineamine the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-trifluoromethylaniline gave 2-chloro-5-fluoro-N4-(4-trifluoromethylphenyl)-4-pyrimidineamine. 1H NMR (CDCl3): δ 8.15 (d, 2.1 Hz), 7.80 (d, 2H, J=7.1 Hz), 7.66 (d, 2H, J=9 Hz), 7.10 (bs, 1H); 19F NMR (CDCl3): −17682 and −44362; LCMS: purity: 91% and MS (m/z): 292 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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